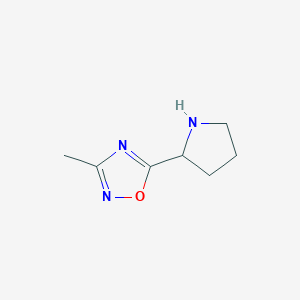

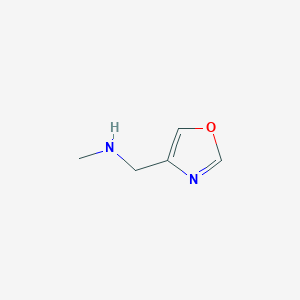

N-Methyl-1-(1,3-oxazol-4-YL)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of appropriate precursors, such as amino acids and keto acids1. The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities1.Molecular Structure Analysis

The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between1.

Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions, depending on the substitution pattern on the oxazole ring1.

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific oxazole derivative would depend on its exact structure. For example, some oxazole derivatives are stable liquids at room temperature1.Scientific Research Applications

Synthesis and Structural Analysis

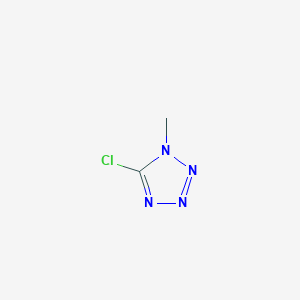

The compound N-Methyl-1-(1,3-oxazol-4-YL)methanamine and its derivatives have been a subject of interest due to their versatile applications in scientific research. For instance, the synthesis of related compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, has been achieved through 1,3-dipolar cycloaddition reactions. These processes often yield high purity products, and their structures are meticulously confirmed via NMR spectroscopy, elemental analysis, and mass spectrometry data (Aouine, El Hallaoui & Alami, 2014).

Anticancer and Antimicrobial Properties

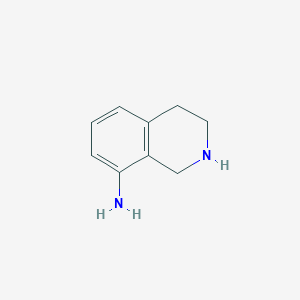

Derivatives of N-Methyl-1-(1,3-oxazol-4-YL)methanamine have shown promising results in the field of medicinal chemistry, especially in the development of anticancer and antimicrobial agents. For example, compounds incorporating the 1,3-oxazole moiety, along with other biologically active heterocycles like pyrazoline and pyridine, have demonstrated significant potency against a wide range of cancer cell lines. Moreover, these compounds have also exhibited substantial antibacterial and antifungal activities, hinting at their potential as broad-spectrum antimicrobial agents. The promising results from National Cancer Institute (NCI, USA) screenings and in vitro studies highlight their potential in addressing microbial resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).

Photocytotoxicity and Cellular Imaging

Certain iron(III) complexes containing derivatives of N-Methyl-1-(1,3-oxazol-4-YL)methanamine have been synthesized and studied for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity under red light, which could be potentially harnessed for targeted cancer therapies. Their ability to interact with cellular DNA and generate reactive oxygen species upon exposure to specific light wavelengths makes them valuable for both cellular imaging and therapeutic applications (Basu et al., 2014).

Safety And Hazards

The safety and hazards associated with a specific oxazole derivative would depend on its exact structure. Some oxazole derivatives may be hazardous and require appropriate safety precautions during handling23.

Future Directions

Oxazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the synthesis of new oxazole derivatives and the exploration of their biological activities1.

Please note that this is a general overview and may not apply to “N-Methyl-1-(1,3-oxazol-4-YL)methanamine” specifically. For detailed information, it’s recommended to refer to specific studies or consult with a chemistry professional.

properties

IUPAC Name |

N-methyl-1-(1,3-oxazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVSKQNPBCXRAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=COC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609870 |

Source

|

| Record name | N-Methyl-1-(1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(1,3-oxazol-4-YL)methanamine | |

CAS RN |

1065073-38-2 |

Source

|

| Record name | N-Methyl-4-oxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.